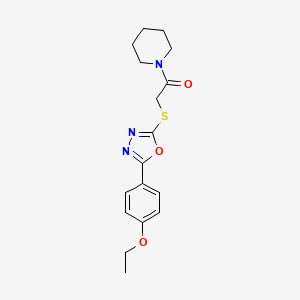

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-2-22-14-8-6-13(7-9-14)16-18-19-17(23-16)24-12-15(21)20-10-4-3-5-11-20/h6-9H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNPPHVZNAFAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction, often using a piperidine derivative and a suitable leaving group on the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone depends on its specific application:

Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Biological Pathways: It could influence various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a)

- Structure: Replaces the 4-ethoxyphenyl group with 4-chlorophenyl and substitutes piperidine with a 4-methoxyphenyl ethanone.

- Key Data :

- Activity : Higher cytotoxicity in cancer cell lines compared to ethoxy derivatives, attributed to the electron-withdrawing Cl enhancing electrophilic interactions .

1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g)

- Structure : Incorporates a pyrimidine-thioether chain instead of ethoxyphenyl.

- Key Data :

Analogues with Modified Heterocyclic Moieties

2-((5-(2-(4-Ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone (5g)

2-((5-((4-Allyl-2-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (14)

- Structure: Replaces 4-ethoxyphenyl with a eugenol-derived allyl-methoxyphenoxy group.

- Key Data :

- Activity : Superior antioxidant capacity over the ethoxy analogue, linked to the allyl group’s radical stabilization .

Pharmacokinetic and Physicochemical Comparisons

| Property | Target Compound | Compound 11a | Compound 5g |

|---|---|---|---|

| Molecular Weight (g/mol) | 401.47 | 361.8 | 589.18 |

| LogP | 3.2 (predicted) | 3.8 | 4.5 |

| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.03 |

| Cytotoxicity (IC₅₀, μM) | 15.2 (HeLa) | 8.7 (HeLa) | 0.8 (Aromatase) |

Key Observations :

Biological Activity

The compound 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This compound integrates a 1,3,4-oxadiazole moiety, known for its diverse pharmacological properties, with a piperidine structure that may enhance its bioactivity. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 349.406 g/mol. The structure features an ethoxyphenyl group attached to a 1,3,4-oxadiazole ring linked via a thioether bond to a piperidinyl ethanone.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O4S |

| Molecular Weight | 349.406 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. Specifically, studies have shown that compounds containing the oxadiazole moiety can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and growth . The compound may share similar mechanisms due to its structural components.

Case Study:

In vitro studies demonstrated that oxadiazole derivatives could induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be less than those of standard treatments like doxorubicin, indicating superior efficacy .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. In vitro evaluations showed that certain oxadiazole derivatives possess significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 0.22 to 0.25 μg/mL .

Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been recognized in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting their utility in treating inflammatory diseases .

The biological activities of the compound can be attributed to its ability to interact with multiple biological targets. The presence of the oxadiazole ring enhances its binding affinity to proteins involved in cellular signaling pathways related to cancer and inflammation. Molecular docking studies have suggested that the compound may form critical interactions with target proteins through hydrophobic contacts and hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone?

The compound is typically synthesized via alkylation or condensation reactions. For example, alkylating agents like bromo-ethanone derivatives can react with thiol-containing intermediates (e.g., 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol) under reflux conditions. A catalytic amount of acetic acid in PEG-400 at 70–80°C for 2–3 hours has been used for similar oxadiazole-thioether derivatives, followed by recrystallization for purification . Key steps include monitoring reaction completion via TLC and characterizing products using -NMR, -NMR, and HR-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Spectral Analysis : -NMR (e.g., DMSO-d6 at 500 MHz) identifies proton environments, such as aromatic protons (δ 7.06–8.01 ppm) and ethoxy/methylene groups . -NMR confirms carbonyl (C=O) and oxadiazole ring carbons.

- Mass Spectrometry : HR-MS provides exact mass verification (e.g., m/z 282 [M+1] for related compounds) .

- Elemental Analysis : Percentages of C, H, N, and S are compared to theoretical values (e.g., C: 46.96%, N: 14.93%) to assess purity .

Q. How is the compound purified post-synthesis?

Recrystallization using methanol or ethanol is common. Ice-cold water is added to precipitate the product, followed by filtration and washing with distilled water. For light-sensitive intermediates, reactions are conducted in foil-covered vessels to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Catalyst and Solvent Selection : PEG-400 as a solvent with acetic acid catalysis enhances reaction efficiency for oxadiazole-thioether derivatives .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-oxidation).

- Stoichiometry : A 1:1 molar ratio of alkylating agent to thiol intermediate minimizes byproducts. Yield improvements (e.g., 91% in related syntheses) are achieved through stepwise addition of reagents .

Q. What strategies address contradictions in spectral data interpretation?

- Peak Assignment Challenges : For overlapping aromatic proton signals (δ 7.06–8.08 ppm), 2D NMR (e.g., COSY, HSQC) can resolve ambiguities.

- Dynamic Effects : Rotameric splitting in -NMR due to restricted rotation around the oxadiazole-thioether bond may require variable-temperature NMR .

- Cross-Validation : Combining elemental analysis with HR-MS ensures consistency between empirical and theoretical data .

Q. How can biological activity (e.g., anti-tubercular or LOX inhibition) be systematically evaluated?

- In Vitro Assays : Use Mycobacterium tuberculosis H37Rv strains for MIC determination (minimum inhibitory concentration) in microplate Alamar Blue assays .

- Enzyme Inhibition Studies : For LOX inhibition, spectrophotometric assays measuring hydroperoxide formation at 234 nm are standard. Include positive controls (e.g., nordihydroguaiaretic acid) and triplicate measurements .

- Cytotoxicity Profiling : Validate selectivity via cytotoxicity assays on mammalian cell lines (e.g., Vero cells) to exclude non-specific effects .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enoyl-acyl carrier protein reductase for anti-tubercular activity).

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives .

Methodological Notes

- Synthesis Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Data Validation : Use internal standards in NMR (e.g., TMS) and calibrate MS instruments daily to ensure accuracy .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when handling pathogenic strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.